Cas no 39251-56-4 (2,5-dimethylpiperidin-4-ol)

2,5-Dimethylpiperidin-4-ol is a substituted piperidine derivative characterized by hydroxyl and methyl functional groups at the 4-, 2-, and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid piperidine backbone and polar hydroxyl group enhance its utility in stereoselective reactions and as a chiral building block. The methyl substituents contribute to steric and electronic modulation, influencing reactivity and selectivity in derivatization processes. The compound’s stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial applications requiring tailored piperidine scaffolds.
2,5-dimethylpiperidin-4-ol structure
2,5-dimethylpiperidin-4-ol structure
Product Name:2,5-dimethylpiperidin-4-ol
CAS No:39251-56-4
MF:C7H15NO
MW:129.200102090836
CID:297590
PubChem ID:4352103
Update Time:2025-05-19

2,5-dimethylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinol,2,5-dimethyl-
    • 2,5-dimethylpiperidin-4-ol
    • 2,5-Dimethyl-4-piperidinol
    • Piperidin-4-ol, 2,5-dimethyl-
    • Oprea1_447072
    • CHEMBL1344552
    • EN300-1590121
    • HMS2792O19
    • DTXSID00402267
    • MLS001029780
    • AKOS005287383
    • 39251-56-4
    • 2,5-Dimethyl-piperidin-4-ol
    • SMR000427155
    • SCHEMBL3003502
    • JDAPNCWTYAIVCT-UHFFFAOYSA-N
    • 2,5-dimethyl-4-piperidol
    • Inchi: 1S/C7H15NO/c1-5-4-8-6(2)3-7(5)9/h5-9H,3-4H2,1-2H3
    • InChI Key: JDAPNCWTYAIVCT-UHFFFAOYSA-N
    • SMILES: OC1CC(C)NCC1C

Computed Properties

  • Exact Mass: 129.11545
  • Monoisotopic Mass: 129.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 0.926
  • Boiling Point: 201.7°Cat760mmHg
  • Flash Point: 77.6°C
  • Refractive Index: 1.449
  • PSA: 32.26

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Additional information on 2,5-dimethylpiperidin-4-ol

Introduction to 2,5-dimethylpiperidin-4-ol (CAS No. 39251-56-4)

2,5-dimethylpiperidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 39251-56-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This piperidine derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of two methyl groups at the 2- and 5-positions, coupled with a hydroxyl group at the 4-position, imparts distinct chemical properties that make it a valuable intermediate in synthesizing various bioactive molecules.

The chemical structure of 2,5-dimethylpiperidin-4-ol contributes to its versatility as a building block in drug discovery. Piperidine derivatives are well-known for their role in pharmaceuticals, often serving as pharmacophores in small-molecule drugs. The hydroxyl functionality at the 4-position allows for further chemical modifications, enabling the synthesis of more complex molecules through reactions such as etherification, esterification, or nucleophilic substitution. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

In recent years, there has been growing interest in 2,5-dimethylpiperidin-4-ol due to its utility in developing novel compounds with therapeutic potential. One notable area of research involves its application in the synthesis of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The piperidine core is a common motif in kinase inhibitors, where it helps to stabilize the binding of the drug to the target enzyme. The additional methyl groups and hydroxyl group provide specific interactions with the enzyme's active site, enhancing binding affinity and selectivity.

Moreover, 2,5-dimethylpiperidin-4-ol has been explored in the development of antiviral agents. The structural features of this compound allow it to mimic natural substrates or interfere with viral replication mechanisms. Recent studies have demonstrated its potential in synthesizing compounds that inhibit viral proteases or polymerases, which are critical for viral replication cycles. This research underscores the importance of 2,5-dimethylpiperidin-4-ol as a precursor in antiviral drug design.

The compound's significance extends beyond pharmaceutical applications into material science. For instance, it can be used to synthesize ligands for metal-organic frameworks (MOFs) or catalysts for organic transformations. The hydroxyl group and methyl groups provide sites for coordination with metal ions, facilitating the formation of stable complexes that exhibit catalytic activity. Such materials are valuable in industrial processes and environmental remediation efforts.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 2,5-dimethylpiperidin-4-ol. Techniques such as asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for drugs where stereochemistry plays a significant role in efficacy and safety. Additionally, green chemistry approaches have been employed to develop more sustainable synthetic routes, reducing waste and energy consumption while maintaining high yields.

The pharmacological profile of 2,5-dimethylpiperidin-4-ol itself has also been studied extensively. While it is not typically used as a drug itself, its derivatives have shown promise in preclinical trials for various conditions. For example, certain analogs have demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings highlight its potential as a scaffold for developing next-generation therapeutics targeting central nervous system disorders.

In conclusion,2,5-dimethylpiperidin-4-ol (CAS No. 39251-56-4) is a versatile compound with broad applications in pharmaceuticals and material science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with therapeutic potential. Ongoing research continues to uncover new applications and refine synthetic strategies for this compound, ensuring its continued relevance in scientific innovation.

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